2-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one
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Overview
Description
2-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one typically involves multiple steps. The process begins with the preparation of the fluorophenyl piperazine intermediate, which is then coupled with a benzofuran derivative under specific reaction conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process. Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of high-throughput synthesis techniques and advanced purification methods .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, while the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research focuses on its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 2-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one involves its interaction with specific molecular targets. The fluorophenyl group is known to interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence signaling pathways by altering the conformation of target proteins .
Comparison with Similar Compounds
Similar compounds include:
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound shares the fluorophenyl piperazine moiety but differs in its triazine core.
1-(4-fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone: This compound also contains a fluorophenyl group and a piperazine ring but has an indole and azetidinone structure.
2-(4-(4-bromophenyl)piperazin-1-yl)-6-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine: This compound features a bromophenyl piperazine moiety and a quinazoline core.
The uniqueness of 2-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one lies in its combination of structural elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H25FN2O3 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3,6,6-trimethyl-5,7-dihydro-1-benzofuran-4-one |
InChI |
InChI=1S/C22H25FN2O3/c1-14-19-17(26)12-22(2,3)13-18(19)28-20(14)21(27)25-10-8-24(9-11-25)16-7-5-4-6-15(16)23/h4-7H,8-13H2,1-3H3 |
InChI Key |
ZTUZUWOYKCMNKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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